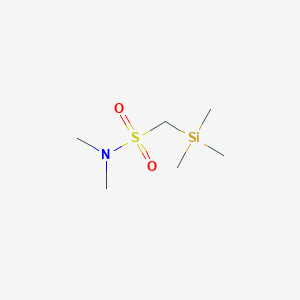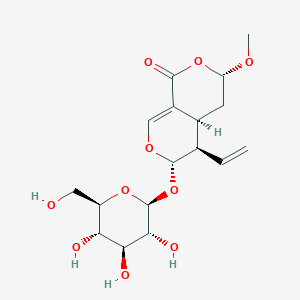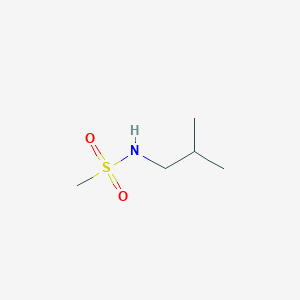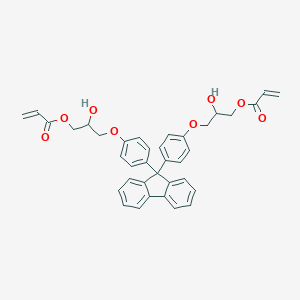
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate, also known as CEC, is a synthetic compound that has been extensively used in scientific research. It is a heterocyclic compound that belongs to the quinoline family. CEC has been found to possess several interesting properties that make it a valuable tool in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-chloro-8-ethylquinoline-3-carboxylate exerts its antitumor and antimicrobial activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to exhibit several biochemical and physiological effects. In animal studies, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to decrease the levels of certain inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to decrease the levels of certain enzymes that are involved in the development of liver fibrosis. In addition, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess antioxidant activity, which may play a role in its antitumor and antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for studying the mechanisms of cancer and microbial growth. Another advantage of using Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has some limitations as well. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. One area of research is the development of new derivatives of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate that exhibit even greater antitumor and antimicrobial activity. Another area of research is the study of the molecular mechanisms underlying the antitumor and antimicrobial activity of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate. Finally, the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents is an area of research that holds promise for the treatment of cancer and microbial infections.
Conclusion
In conclusion, Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is a synthetic compound that has been extensively used in scientific research. It possesses potent antitumor and antimicrobial activity and exhibits several interesting biochemical and physiological effects. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has several advantages as a tool for studying cancer and microbial growth, but also has some limitations. Future research on Ethyl 4-chloro-8-ethylquinoline-3-carboxylate should focus on the development of new derivatives, the study of its molecular mechanisms, and the use of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate in combination with other chemotherapeutic agents.
Synthesemethoden
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The most commonly used method for synthesizing Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is the Pfitzinger reaction. This method involves the condensation of 4-chloro-8-ethylquinoline-3-carboxylic acid with ethyl formate in the presence of a strong base such as sodium hydroxide. The reaction yields Ethyl 4-chloro-8-ethylquinoline-3-carboxylate as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of Ethyl 4-chloro-8-ethylquinoline-3-carboxylate is in the field of cancer research. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has been found to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 4-chloro-8-ethylquinoline-3-carboxylate has also been found to exhibit antimicrobial activity against several bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
113515-72-3 |
|---|---|
Produktname |
Ethyl 4-chloro-8-ethylquinoline-3-carboxylate |
Molekularformel |
C14H14ClNO2 |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
ethyl 4-chloro-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
WSVHEJIPUHPQMO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)Cl |
Synonyme |
4-Chloro-8-ethylquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



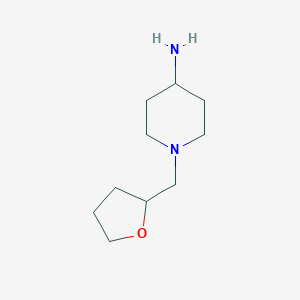

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
